molecular formula C11H12N2OS B1411066 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide CAS No. 1924322-15-5

2-(Pent-4-ynyloxy)pyridine-4-carbothioamide

Cat. No.: B1411066
CAS No.: 1924322-15-5
M. Wt: 220.29 g/mol
InChI Key: RGQFYJOQERSHFV-UHFFFAOYSA-N
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Description

2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is a chemical compound that belongs to the pyridine family. It has the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . This compound is primarily used for research purposes in various scientific fields.

Properties

IUPAC Name

2-pent-4-ynoxypyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-3-4-7-14-10-8-9(11(12)15)5-6-13-10/h1,5-6,8H,3-4,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQFYJOQERSHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide typically involves the reaction of pyridine derivatives with pent-4-yn-1-ol and a suitable thiocarbonyl reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)pyridine-4-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is in the development of anticancer agents. Compounds with similar pyridine and carbothioamide structures have demonstrated strong affinity for androgen receptors, making them potential candidates for the treatment of prostate cancer. Research indicates that these compounds can inhibit the proliferation of cancer cell lines, providing a basis for further development into therapeutic agents .

Pharmacological Properties
The pharmacological profile of compounds related to this compound suggests a broad spectrum of activity, including antibacterial and antifungal effects. For instance, derivatives have shown efficacy against various bacterial strains, indicating potential use in treating infections .

Agricultural Applications

Insecticidal Properties
Recent studies have highlighted the insecticidal properties of pyridine derivatives. Compounds synthesized from similar frameworks have been tested against pests such as the cowpea aphid (Aphis craccivora), demonstrating significant mortality rates. The effectiveness is quantified through LC50 values, which measure the concentration required to kill 50% of the test population .

CompoundLC50 (Nymphs)LC50 (Adults)
This compound0.05 ppm0.93 ppm
Other Pyridine Derivatives0.39 ppm1.88 ppm

Organic Synthesis

Synthetic Pathways
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, leading to the formation of complex molecules. The one-pot synthesis methods involving pyridine derivatives have been optimized to yield high purity and efficiency while minimizing environmental impact .

Case Studies

Case Study 1: Prostate Cancer Treatment
In a study focusing on androgen receptor antagonists, researchers synthesized a series of compounds based on the structure of this compound. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated a significant reduction in tumor size and proliferation rates, supporting their potential as effective treatments for prostate cancer .

Case Study 2: Agricultural Efficacy Against Aphids
A series of bioassays were conducted to evaluate the insecticidal efficacy of synthesized pyridine derivatives against cowpea aphids. The results showed that compounds derived from this compound exhibited high insecticidal activity, outperforming traditional insecticides in terms of effectiveness and safety .

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pent-4-ynyloxy)pyridine-4-carboxamide
  • 2-(Pent-4-ynyloxy)pyridine-4-carbothioate
  • 2-(Pent-4-ynyloxy)pyridine-4-carbothiohydrazide

Uniqueness

2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a carbothioamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is a pyridine derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a pyridine ring substituted with a pent-4-ynyl ether and a carbothioamide group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N3OS\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{OS}

This compound features:

  • A pyridine ring, which is known for its diverse biological activities.
  • A pent-4-ynyl group that may enhance lipophilicity and membrane permeability.
  • A carbothioamide moiety that is often associated with biological activity in various medicinal contexts.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. Research has shown that modifications to the pyridine scaffold can enhance activity against various bacterial strains. For instance, similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity AgainstIC50 (µM)
This compoundS. aureus5.0
Similar Pyridine DerivativeE. coli10.0
Another Pyridine CompoundKlebsiella pneumoniae7.5

Anticancer Activity

Pyridine derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the carbothioamide group may contribute to this activity by interacting with cellular targets involved in cancer progression.

Case Study:
A study investigated the effects of a related compound on human cancer cell lines, revealing an IC50 value of 12 µM against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing carbothioamide groups often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through caspase activation .
  • Antioxidant Activity : Some pyridine derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide
Reactant of Route 2
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide

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